Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate
Description
Overview of Pyridyloxyacetate Motifs in Contemporary Chemical Research
The pyridyloxyacetate motif, characterized by an acetic acid or ester group linked to a pyridine (B92270) ring via an oxygen atom, is a significant structural unit in various fields of chemical research. This arrangement combines the chemical versatility of the pyridine ring with the functional handles provided by the acetate (B1210297) group. In medicinal chemistry, pyridyloxyacetate derivatives are explored for a range of biological activities. For instance, molecules incorporating a (pyrimidinyl)oxy moiety, a close structural relative, have been investigated as potent endothelin receptor antagonists. The linkage of the heterocyclic ring through an ether bond to an acetic acid derivative is a key feature in the design of these bioactive molecules.
Strategic Importance of Halogenated Pyridine Derivatives in Organic Synthesis
The introduction of halogen atoms, such as bromine, onto the pyridine ring is a powerful strategy in organic synthesis. Halogenated pyridines serve as versatile intermediates, enabling a wide array of subsequent chemical transformations. The carbon-halogen bond provides a reactive site for various cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for the construction of complex molecular architectures. The position of the halogen atom on the pyridine ring dictates its reactivity and the regioselectivity of subsequent reactions, allowing for precise control over the synthetic outcome. The bromo-substituent, in particular, offers a good balance of reactivity and stability, making 5-bromo-pyridine derivatives valuable precursors in the synthesis of pharmaceuticals and other functional organic molecules.
Academic and Research Scope of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate
Chemical and Physical Properties of this compound
Below is a table summarizing some of the key chemical and physical properties of this compound and its related compounds.
| Property | Value |
| IUPAC Name | methyl 2-(5-bromopyridin-2-yloxy)acetate |
| CAS Number | 845890-35-9 |
| Molecular Formula | C8H8BrNO2 |
| Molecular Weight | 230.06 g/mol |
| Monoisotopic Mass | 228.974 g/mol |
| Predicted XlogP | 1.4 |
| SMILES | COC(=O)COc1ccc(Br)cn1 |
| InChI | InChI=1S/C8H8BrNO2/c1-12-8(11)5-13-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3 |
| InChIKey | NIAATLPQSKGUBG-UHFFFAOYSA-N |
Note: Some properties are predicted based on computational models.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-8(11)5-13-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXINRZZHRWYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 5 Bromo 2 Pyridyl Oxy Acetate
Established and Emerging Synthetic Routes
The construction of the target molecule can be approached through several synthetic strategies, each with its own set of advantages and considerations. The most common approaches involve nucleophilic substitution to form the core ether structure, followed by esterification. Alternative methods, including palladium-catalyzed reactions, are also being explored to enhance efficiency and versatility.
Nucleophilic Substitution Reactions for Pyridyloxy Ether Formation
The formation of the pyridyloxy ether bond is a critical step in the synthesis of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate. The Williamson ether synthesis is a classic and widely employed method for this transformation. masterorganicchemistry.comwikipedia.orgedubirdie.comkhanacademy.orgyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 5-Bromo-2-hydroxypyridine (B85227) acts as the nucleophile, attacking an electrophilic methyl haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate.
The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group of 5-Bromo-2-hydroxypyridine, thereby generating the more nucleophilic pyridinolate anion. The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction pathway.
A general representation of this reaction is as follows:

Table 1: Reaction Parameters for Williamson Ether Synthesis
| Parameter | Typical Conditions |
| Reactants | 5-Bromo-2-hydroxypyridine, Methyl bromoacetate |
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF), Acetonitrile |
| Temperature | Room temperature to moderate heating |
Esterification Protocols for Acetate (B1210297) Moiety Introduction
The introduction of the methyl acetate group can be achieved through the esterification of the corresponding carboxylic acid, 2-[(5-Bromo-2-pyridyl)oxy]acetic acid. Fischer esterification is a standard and effective method for this conversion. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using an excess of the alcohol and/or by removing the water formed during the reaction.
The two-step process would involve:
Ether formation: Reaction of 5-bromo-2-hydroxypyridine with a haloacetic acid (e.g., bromoacetic acid) in the presence of a base to form 2-[(5-bromo-2-pyridyl)oxy]acetic acid.
Esterification: Subsequent reaction of the resulting acid with methanol under acidic conditions to yield the final product, this compound.
Strategic Use of Palladium-Catalyzed Coupling Reactions in Pyridine (B92270) Functionalization
While not the most conventional route for this specific molecule, palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-O bonds and the functionalization of pyridine rings. These methods could offer alternative pathways to the pyridyloxy ether core. For instance, a palladium catalyst could potentially be used to couple 5-bromo-2-halopyridine with a protected hydroxyacetate derivative. However, the direct palladium-catalyzed C-O bond formation to create aryl pyridyl ethers is a developing area of research and may present challenges in terms of catalyst selection and reaction conditions to achieve high yields and selectivity.
Precursor Synthesis and Key Intermediate Compounds
The successful synthesis of this compound relies on the availability and purity of its key precursors. The primary starting materials are a functionalized pyridine scaffold and a suitable haloacetate.
Preparation of 5-Bromo-2-hydroxypyridine Scaffolds
5-Bromo-2-hydroxypyridine is a crucial intermediate in this synthesis. It can be prepared through several methods:
From 2-Aminopyridine: A common route involves the bromination of 2-aminopyridine, followed by diazotization and hydrolysis. The bromination is typically carried out using bromine in a suitable solvent. The subsequent diazotization of the resulting 2-amino-5-bromopyridine (B118841) with sodium nitrite (B80452) in an acidic medium, followed by heating, leads to the formation of 5-Bromo-2-hydroxypyridine.
Direct Bromination of 2-Hydroxypyridine: Another approach is the direct bromination of 2-hydroxypyridine. This reaction requires careful control of conditions to achieve selective bromination at the 5-position of the pyridine ring.
Synthetic Pathways for Methyl Haloacetates
Methyl haloacetates, such as methyl bromoacetate and methyl chloroacetate, are readily available commercial reagents. However, they can also be synthesized in the laboratory if needed. The most straightforward method is the Fischer esterification of the corresponding haloacetic acid (bromoacetic acid or chloroacetic acid) with methanol in the presence of an acid catalyst.
Table 2: Synthesis of Methyl Haloacetates
| Haloacetic Acid | Esterification Conditions | Product |
| Bromoacetic Acid | Methanol, H2SO4 (cat.), heat | Methyl Bromoacetate |
| Chloroacetic Acid | Methanol, H2SO4 (cat.), heat | Methyl Chloroacetate |
Scalable Synthesis and Industrial Production Considerations
Transitioning the synthesis of this compound from a laboratory scale to industrial production introduces a new set of challenges related to process efficiency, cost-effectiveness, safety, and reproducibility.
For large-scale manufacturing, the process must be robust and economically viable. This involves selecting low-cost starting materials and reagents and optimizing the reaction to maximize yield and throughput while minimizing waste. The synthesis of substituted pyridines can be difficult, and conventional methods sometimes produce low yields, which increases production costs.
Process development would focus on:
Reagent Stoichiometry: Minimizing the excess of any single reagent to reduce cost and simplify purification.
Workup and Purification: Developing efficient extraction and crystallization procedures to isolate the final product with high purity, avoiding costly chromatographic methods.
Reactor Design: Choosing appropriate reactor materials and designs to handle potentially corrosive reagents and to ensure efficient heat transfer for temperature control.
Process Automation: Implementing automated controls to maintain optimal reaction parameters consistently across large batches.
Ensuring batch-to-batch consistency is a major challenge in scaling up chemical syntheses. Minor variations in raw material quality, reaction temperature, or mixing efficiency can lead to significant differences in yield and purity. For pyridine derivatives, side reactions such as C-alkylation competing with the desired O-alkylation can affect reproducibility. google.com
Throughput, or the amount of product produced per unit of time, is a key metric for industrial production. Challenges to maximizing throughput include:
Reaction Time: Long reaction times can create bottlenecks in a production schedule. google.com
Chemical Reactivity and Transformation Studies of Methyl 2 5 Bromo 2 Pyridyl Oxy Acetate
Reactivity of the 5-Bromo-2-pyridyl Moiety
The 5-Bromo-2-pyridyl portion of the molecule is a versatile scaffold for synthetic modifications. Its reactivity is characterized by the electronic properties of the pyridine (B92270) ring and the presence of the bromine atom, a key functional group for substitution and coupling reactions.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) on pyridine is significantly less facile than on benzene. wikipedia.org The electronegativity of the nitrogen atom reduces the electron density of the ring, deactivating it towards attack by electrophiles. wikipedia.org This deactivation is further intensified by protonation or complexation of the nitrogen with Lewis acids, which are often required as catalysts for these reactions, generating a positive charge on the ring. wikipedia.org
In the case of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, the ring is substituted with two groups: a bromine atom at the 5-position and an oxyacetate group at the 2-position.
Directing Effects : The nitrogen atom strongly directs electrophilic attack to the 3- and 5-positions. The oxyacetate group at C2 is an activating, ortho-, para-director. The bromine atom at C5 is a deactivating, ortho-, para-director.
Nucleophilic Aromatic Substitution Reactions at the Pyridine Core
In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. wikipedia.orgyoutube.com
For this compound, the most probable site for nucleophilic attack is the carbon atom bearing the bromine atom (C5). While SNAr reactions involving the displacement of a hydride ion are possible, they are less common than the displacement of a good leaving group like a halide. A strong nucleophile could potentially displace the bromide anion at the C5 position. However, this type of SNAr reaction on a halopyridine without additional strong electron-withdrawing groups (like a nitro group) often requires forcing conditions. wikipedia.orgacs.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized anionic intermediate, followed by the elimination of the bromide ion to restore aromaticity. nih.gov
Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are highly efficient methods for forming new carbon-carbon and carbon-nitrogen bonds. nih.gov
Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples the 5-bromopyridine moiety with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. wikipedia.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.govmdpi.comorganic-chemistry.org The general transformation involves a palladium catalyst, a base, and a suitable solvent. wikipedia.org
| Aryl/Vinyl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~85 | nih.gov |
| Various arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT | Good to Excellent | organic-chemistry.org |
Sonogashira Coupling The Sonogashira coupling enables the formation of a C-C bond between the 5-bromopyridine core and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orglibretexts.org It is a powerful method for synthesizing arylalkynes and conjugated enynes. wikipedia.orglibretexts.org
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT to 65 °C | researchgate.net |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 70 °C | organic-chemistry.org |
| Various alkynes | Pd(OAc)₂ / Ligand | None (Cu-free) | Cs₂CO₃ | Toluene | 100 °C | libretexts.org |
Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.orgacsgcipr.org This reaction has largely replaced harsher traditional methods for C-N bond formation. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for high efficiency. youtube.com
| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 | nih.gov |
| Primary/Secondary Amines | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 | nih.gov |
| Various Amines | G3-XPhos | (Integrated) | K₂CO₃ | t-BuOH | 100 | libretexts.org |
Reactivity of the Acetate (B1210297) Ester Functional Group
The methyl 2- [...]oxy]acetate portion of the molecule contains an ester functional group, which is susceptible to nucleophilic acyl substitution reactions.
Hydrolysis and Saponification Kinetics
Hydrolysis refers to the cleavage of the ester bond by reaction with water, typically under acidic conditions, to yield the corresponding carboxylic acid and methanol (B129727). The reaction is reversible, and its mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of methanol. psu.edu
Studies on the hydrolysis of simple esters like methyl acetate show that the reaction rate is influenced by temperature and catalyst concentration. scribd.com For this compound, the rate constants would be specific to its structure, but the general principles of ester hydrolysis kinetics would apply.
| Reaction | Reagent | Conditions | Products | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Heat (Reflux) | 2-[(5-Bromo-2-pyridyl)oxy]acetic acid + Methanol | psu.edu |
| Saponification | OH⁻ (e.g., NaOH, KOH) in H₂O | Heat (Reflux) | Sodium 2-[(5-Bromo-2-pyridyl)oxy]acetate + Methanol | youtube.com |
Transesterification Processes and Alkyl Exchange
Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.comgoogle.com For example, heating this compound in ethanol (B145695) with an acid or base catalyst would result in the formation of Ethyl 2-[(5-Bromo-2-pyridyl)oxy]acetate and methanol. ijastnet.com
Base-Catalyzed Mechanism : An alkoxide (e.g., ethoxide) acts as the nucleophile, attacking the ester carbonyl. A tetrahedral intermediate is formed, which then eliminates a methoxide (B1231860) ion. masterorganicchemistry.com
Acid-Catalyzed Mechanism : The carbonyl oxygen is protonated, activating the ester toward nucleophilic attack by an alcohol molecule. A series of proton transfer steps leads to the elimination of methanol and formation of the new ester. masterorganicchemistry.com
This process is highly valuable for modifying the ester group to alter the physical and chemical properties of the molecule.
Reactions Involving the Alpha-Carbon of the Ester (e.g., Alkylation, Condensation)
The alpha-carbon of the ester in this compound is a key site for nucleophilic substitution and condensation reactions, owing to the activating effect of the adjacent carbonyl group. While specific literature detailing the alkylation and condensation of this exact compound is not extensively available, the reactivity can be inferred from analogous structures such as methyl 2-phenoxyacetate.
In a general sense, the deprotonation of the alpha-carbon using a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride, would generate a reactive enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.
Alkylation: The introduction of an alkyl group at the alpha-carbon can be achieved by reacting the enolate of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction would yield a more complex ester derivative with substitution at the alpha-position.
Condensation Reactions: The enolate can also act as a nucleophile in condensation reactions. For instance, a Claisen condensation with another ester molecule would lead to the formation of a β-keto ester. Similarly, an aldol-type condensation with a ketone or aldehyde would result in the corresponding β-hydroxy ester, which can be a precursor for further transformations.
While these reactions are chemically plausible for this compound, specific experimental conditions and outcomes would require dedicated laboratory investigation.
Derivatization Strategies and Analogue Synthesis
This compound serves as a versatile scaffold for the synthesis of a wide array of analogues through modifications at several key positions. These derivatization strategies allow for the fine-tuning of the molecule's chemical and physical properties.
Modifications at the Pyridine Ring (e.g., Amine, Methyl, Methoxy (B1213986) Substitutions)
The bromine atom on the pyridine ring is a prime site for modification via various cross-coupling reactions. For instance, a Buchwald-Hartwig amination could replace the bromine with a variety of primary or secondary amines, leading to a library of 5-amino-2-pyridyloxyacetate derivatives. Similarly, Suzuki or Stille coupling reactions could introduce alkyl (e.g., methyl) or aryl groups at this position. Nucleophilic aromatic substitution could also be employed to introduce methoxy groups, although this may require harsh reaction conditions.
| Reaction Type | Reagents | Potential Product |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | 5-Amino-2-pyridyloxyacetate derivative |
| Suzuki Coupling | Boronic acid, Palladium catalyst, Base | 5-Alkyl/Aryl-2-pyridyloxyacetate derivative |
| Stille Coupling | Organostannane, Palladium catalyst | 5-Alkyl/Aryl-2-pyridyloxyacetate derivative |
| Nucleophilic Aromatic Substitution | Sodium methoxide | 5-Methoxy-2-pyridyloxyacetate derivative |
Alterations of the Ether Linkage and Acetate Chain
The ether linkage in this compound is generally stable. However, cleavage could potentially be achieved under harsh conditions, such as with strong acids (e.g., HBr, HI), which would yield 5-bromo-2-hydroxypyridine (B85227) and a derivative of the acetate chain.
Modifications to the acetate chain are more common. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, by reacting with different amines. The ester can also be reduced to an alcohol using reducing agents like lithium aluminum hydride.
| Reaction Type | Reagents | Product |
| Ester Hydrolysis | Acid or Base | 2-[(5-Bromo-2-pyridyl)oxy]acetic acid |
| Amide Formation | Carboxylic acid, Amine, Coupling agent | N-substituted 2-[(5-Bromo-2-pyridyl)oxy]acetamide |
| Ester Reduction | Lithium aluminum hydride | 2-[(5-Bromo-2-pyridyl)oxy]ethanol |
Cyclization and Ring-Forming Reactions Utilizing the Compound's Functionalities
The functionalities present in this compound and its derivatives can be utilized in intramolecular reactions to form new ring systems. For example, if the bromine on the pyridine ring is replaced by an amino group, a subsequent intramolecular amidation with the ester group could lead to the formation of a lactam, resulting in a fused heterocyclic system.
Furthermore, if a suitable functional group is introduced at the alpha-carbon of the acetate chain, it could undergo cyclization with the pyridine nitrogen or another substituent on the pyridine ring. For instance, an alpha-haloester derivative could potentially undergo an intramolecular N-alkylation to form a bicyclic pyridinium (B92312) salt. These cyclization strategies open avenues to novel and complex heterocyclic structures.
Mechanistic and Theoretical Investigations of Methyl 2 5 Bromo 2 Pyridyl Oxy Acetate
Elucidation of Reaction Mechanisms
The study of reaction mechanisms provides fundamental insights into how chemical transformations occur, detailing the sequence of elementary steps, intermediates, and transition states. For Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, understanding its formation is key to optimizing synthesis and controlling reaction outcomes.
The primary synthetic route to this compound is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a pyridinolate salt. The key transformation can be broken down into two main steps:
Deprotonation: The starting material, 5-Bromo-2-hydroxypyridine (B85227), is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding pyridinolate anion. The base abstracts the acidic proton from the hydroxyl group, generating a highly nucleophilic oxygen center.
Nucleophilic Substitution (S_N2 Reaction): The resulting 5-bromo-2-pyridinolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of a methyl haloacetate, typically Methyl bromoacetate (B1195939) or Methyl chloroacetate. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted step, the nucleophilic oxygen atom forms a new C-O bond with the acetate's alpha-carbon, while simultaneously displacing the halide (e.g., Br⁻ or Cl⁻) as a leaving group. This single-step process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
Regioselectivity: The reaction exhibits high regioselectivity. The deprotonation step occurs exclusively at the hydroxyl group, as the O-H bond is significantly more acidic than the C-H bonds of the pyridine (B92270) ring. In the subsequent S_N2 step, the alkylation occurs on the oxygen atom rather than the ring nitrogen. This is because the negative charge in the pyridinolate anion is predominantly localized on the more electronegative oxygen atom, making it the more potent nucleophilic site for this type of reaction. While the nitrogen has a lone pair, its nucleophilicity is reduced due to its involvement in the aromatic system.
Stereoselectivity: The key synthetic transformation for this compound does not involve the formation of any new stereocenters. The target molecule is achiral. Therefore, stereoselectivity is not a relevant consideration in its synthesis.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules at an electronic level. Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), provide deep insights that complement experimental findings. researchgate.netresearchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For molecules like this compound, DFT calculations can predict various properties, including optimized molecular geometry, vibrational frequencies, and electronic charge distribution. scielo.org.mx Studies on related bromo-pyridine derivatives using methods like B3LYP with a 6-311G(d,p) basis set have shown good agreement with experimental data. researchgate.netresearchgate.net
These calculations can determine key structural parameters. For instance, in a related compound, 5-Bromo-2-methylpyridine (B113479) N-oxide, the pyridine ring is essentially planar, with the bromine atom only slightly displaced from the plane. nih.govnih.gov Similar planarity would be expected for the pyridyl ring in this compound. A molecular electrostatic potential (MEP) map can also be generated to identify electrophilic and nucleophilic regions of the molecule, which is crucial for predicting reactivity. scielo.org.mxmalayajournal.org
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | ~1.87 Å |
| Bond Length | C-N (in ring) | ~1.34 Å |
| Bond Length | C-C (in ring) | ~1.39 Å |
| Bond Angle | C-C-Br | ~120° |
| Bond Angle | C-N-C | ~118° |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org DFT calculations can accurately predict the energies of these orbitals. For bromo-pyridine derivatives, the HOMO is typically distributed over the pyridine ring and the bromine atom, while the LUMO is also localized on the aromatic system. This distribution determines the most likely sites for electrophilic and nucleophilic attack.
Table 2: Representative FMO Properties for a Bromo-Pyridine Derivative Note: Values are illustrative based on DFT studies of similar compounds, such as 2-Bromo-3-hydroxy-6-Methyl Pyridine. researchgate.net
| Parameter | Energy (eV) |
| HOMO Energy | -6.98 |
| LUMO Energy | -1.58 |
| HOMO-LUMO Gap (ΔE) | 5.40 |
Computational chemistry can be used to model the entire reaction pathway for the synthesis of this compound. By calculating the potential energy surface for the S_N2 reaction between the 5-bromo-2-pyridinolate anion and methyl bromoacetate, researchers can identify the structure and energy of the transition state.
This process involves:
Locating Stationary Points: Identifying the structures of the reactants, products, and any intermediates.
Transition State Search: Finding the first-order saddle point on the potential energy surface that connects the reactants and products. This structure represents the highest energy point along the reaction coordinate.
Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
These calculations provide the activation energy (Ea) for the reaction, which is the energy difference between the reactants and the transition state. This theoretical activation energy can then be used to estimate reaction rates and understand how substituents on the pyridine ring or changes in the solvent might affect the reaction's efficiency. Such studies provide a detailed, dynamic picture of the reaction mechanism that is often inaccessible through experimental means alone. mdpi.com
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular forces of this compound are crucial in determining its physicochemical properties and its interactions in a biological or chemical system. In the absence of direct crystallographic data for this specific molecule, a detailed analysis can be inferred from computational studies and experimental data of analogous compounds, including 2-alkoxypyridines, brominated aromatic systems, and methyl esters.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotational freedom around the pyridyl-oxygen and the oxygen-acetyl bonds. Theoretical studies on related 2-alkoxypyridines indicate a general preference for planar conformations, where the alkoxy group is oriented syn (or cis) to the pyridine nitrogen atom. This arrangement is often stabilized by favorable electronic interactions and minimized steric hindrance.
C2-O-CH₂-C=O (τ₁): Rotation around the O-CH₂ bond.
N1-C2-O-CH₂ (τ₂): Rotation around the pyridyl-O bond.
It is hypothesized that the most stable conformer of this compound adopts a near-planar structure. This planarity would facilitate optimal electronic delocalization between the pyridine ring and the ether oxygen. The ester moiety is likely oriented to minimize steric clashes with the pyridyl ring.
Below are projected representative geometric parameters for a stable conformer, based on data from structurally similar fragments.
Table 1: Predicted Bond Lengths and Angles for a Stable Conformer
| Parameter | Predicted Value | Parameter | Predicted Value |
|---|---|---|---|
| Br-C5 Bond Length | ~1.90 Å | C2-N1-C6 Bond Angle | ~117° |
| C2-O Bond Length | ~1.36 Å | N1-C2-O Bond Angle | ~118° |
| O-CH₂ Bond Length | ~1.44 Å | C2-O-CH₂ Bond Angle | ~118° |
| C=O Bond Length | ~1.21 Å | O-CH₂-C=O Bond Angle | ~110° |
Intermolecular Interactions
The crystal packing and bulk properties of this compound will be governed by a variety of non-covalent interactions. The presence of a bromine atom, a pyridine ring, and an ester group provides multiple sites for such interactions.
Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor. It can interact with electronegative atoms such as the nitrogen of a neighboring pyridine ring (Br···N) or the carbonyl oxygen of the ester group (Br···O). These interactions are directional and can play a significant role in the formation of specific supramolecular structures.
Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. The aromatic protons of the pyridine ring and the methylene (B1212753) protons of the acetate (B1210297) group can interact with the carbonyl oxygen, the ether oxygen, and the pyridine nitrogen of adjacent molecules.
Dipole-Dipole Interactions: The ester group introduces a significant dipole moment into the molecule. These dipole-dipole interactions will influence the alignment of molecules in the solid state.
Table 2: Summary of Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Potential Significance |
|---|---|---|---|
| Halogen Bonding | Br | N (pyridyl), O (carbonyl) | High - Directional and strong |
| Weak Hydrogen Bonding | C-H (pyridyl, methylene) | O (carbonyl, ether), N (pyridyl) | Moderate - Contributes to packing efficiency |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Moderate - Dependent on crystal packing |
| Dipole-Dipole | Ester Group | Ester Group | Moderate - Influences molecular alignment |
Advanced Characterization and Analytical Methodologies for Methyl 2 5 Bromo 2 Pyridyl Oxy Acetate
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is fundamental to verifying the identity and structure of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate. Each technique offers unique insights into the molecular framework.
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the methyl acetate (B1210297) moiety. The electronegative oxygen atom and the pyridine ring significantly influence the chemical shifts of the adjacent methylene (B1212753) and methyl protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show eight distinct signals corresponding to each carbon atom in the structure. The chemical shifts are characteristic of aromatic, ether-linked, ester carbonyl, and methyl carbons. oregonstate.eduwisc.edulibretexts.org
2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to definitively assign proton and carbon signals. An HSQC experiment would correlate the signals of protons directly attached to carbons (e.g., the -OCH₂- and -OCH₃ groups). An HMBC experiment would show correlations between protons and carbons separated by two or three bonds, confirming the connectivity between the pyridine ring, the ether linkage, and the acetate group. researchgate.net
Predicted NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 (Pyridine) | 7.8 - 7.9 | dd | J = 8.8, 2.5 Hz |
| H-4 (Pyridine) | 6.8 - 6.9 | d | J = 8.8 Hz |
| H-6 (Pyridine) | 8.1 - 8.2 | d | J = 2.5 Hz |
| -OCH₂- | 4.9 - 5.0 | s | - |
| -OCH₃ | 3.7 - 3.8 | s | - |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | 162 - 163 |
| C-3 (Pyridine) | 141 - 142 |
| C-4 (Pyridine) | 112 - 113 |
| C-5 (Pyridine) | 114 - 115 |
| C-6 (Pyridine) | 148 - 149 |
| -OCH₂- | 65 - 66 |
| C=O (Ester) | 168 - 169 |
| -OCH₃ | 52 - 53 |
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the ester, aryl ether, and brominated pyridine components. vscht.czudel.edu
C=O Stretch (Ester): A strong, sharp absorption band is anticipated in the region of 1740-1760 cm⁻¹, which is characteristic of the carbonyl group in an aliphatic ester. researchgate.net
C-O Stretch (Ester and Ether): Strong bands corresponding to the C-O stretching vibrations of the ester and aryl ether linkages are expected between 1250 cm⁻¹ and 1040 cm⁻¹. Aryl alkyl ethers typically show two distinct bands for asymmetric and symmetric C-O-C stretching. youtube.comquimicaorganica.org
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring.
Aromatic C-H Stretch: A weak absorption band is expected just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Absorptions corresponding to the methylene and methyl groups will appear in the 2950-3000 cm⁻¹ range.
Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl | C=O stretch | 1740 - 1760 | Strong |
| Aryl Ether | Asymmetric C-O-C stretch | 1240 - 1260 | Strong |
| Ester/Ether | Symmetric C-O-C stretch | 1030 - 1050 | Strong |
| Pyridine Ring | C=C, C=N stretch | 1450 - 1600 | Medium-Weak |
| Aromatic C-H | C-H stretch | > 3000 | Weak |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments. youtube.comdocbrown.info The molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity would be observed.
The fragmentation pattern provides structural information. Key fragmentation pathways for this molecule under electron ionization (EI) would likely involve:
Alpha-cleavage: Loss of the methoxy (B1213986) radical (·OCH₃) from the ester, resulting in an acylium ion.
McLafferty Rearrangement: While less common for this specific structure, it is a possibility for esters.
Ether Bond Cleavage: Scission of the bond between the pyridine ring and the ether oxygen or between the ether oxygen and the methylene carbon.
Loss of the Ester Group: Cleavage resulting in the loss of the entire ·CH₂COOCH₃ or ·COOCH₃ group.
Predicted Mass Spectrometry Data
| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |
|---|---|---|
| [M]⁺ | 245 / 247 | Molecular Ion |
| [M - ·OCH₃]⁺ | 214 / 216 | Loss of methoxy radical |
| [M - ·COOCH₃]⁺ | 186 / 188 | Loss of carbomethoxy radical |
| [C₅H₃BrN-O]⁺ | 172 / 174 | Cleavage of ether bond |
UV-Vis spectroscopy provides information on electronic transitions within the molecule. Substituted pyridine rings exhibit characteristic absorptions in the UV region. sielc.com The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions, typically of higher intensity, arise from the conjugated system of the pyridine ring, while the lower intensity n → π* transition involves the non-bonding electrons on the nitrogen atom. The presence of the bromo and alkoxy substituents will cause a bathochromic (red) shift compared to unsubstituted pyridine.
Predicted UV-Vis Absorption Maxima (in Ethanol)
| Electronic Transition | Predicted λₘₐₓ (nm) |
|---|---|
| π → π* | ~230 and ~270 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing its final purity.
HPLC is a primary technique for determining the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a molecule with the polarity of this compound. helixchrom.comhelixchrom.com The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, typically using a UV detector set at one of the compound's absorption maxima (e.g., ~270 nm).
Typical RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile (B52724) and Water (often containing 0.1% trifluoroacetic acid or formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds like "this compound". The ester functional group in the molecule imparts sufficient volatility for its passage through a GC system without the need for derivatization, which is often required for more polar analogues such as carboxylic acids.
A hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of "this compound" would likely employ a capillary column with a stationary phase of intermediate polarity. A common choice would be a 5% diphenyl / 95% dimethylpolysiloxane phase, which separates compounds based on their boiling points and to a lesser extent, their polarity. The temperature program would be optimized to ensure adequate separation from starting materials, byproducts, and solvents.
Detailed Research Findings:
While specific GC methods for "this compound" are not extensively detailed in publicly accessible literature, the analysis of structurally similar pyridine carboxylic acid esters and brominated aromatic compounds provides a strong basis for establishing a robust analytical method. For instance, the GC analysis of various methyl esters often involves a temperature ramp that starts at a relatively low temperature to resolve solvent and low-boiling impurities, followed by a gradual increase to elute the compounds of interest.
The mass spectrometer, serving as the detector, would provide critical structural information. The electron ionization (EI) mass spectrum of "this compound" would be expected to show a characteristic molecular ion peak and distinct fragmentation patterns corresponding to the loss of the methoxycarbonylmethyl group and the bromine atom, confirming the compound's identity.
Below is a proposed set of GC parameters for the analysis of "this compound":
Interactive Data Table: Proposed GC-MS Parameters
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions and for the rapid screening of multiple samples. wikipedia.org Its simplicity, speed, and low cost make it an ideal first-line analytical technique in synthetic chemistry. libretexts.org For the synthesis of "this compound", TLC can be effectively used to track the consumption of starting materials and the formation of the product.
The choice of the stationary and mobile phases is critical for achieving good separation. wikipedia.org For a compound of intermediate polarity like "this compound", a silica (B1680970) gel plate (silica gel 60 F254) is a suitable stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate or dichloromethane. The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the product, ideally between 0.3 and 0.5 for clear separation.
Detailed Research Findings:
In the context of monitoring a reaction to synthesize "this compound", a TLC plate would be spotted with the starting materials and the reaction mixture at different time points. wikipedia.org After developing the plate in the chosen solvent system and drying it, the spots can be visualized. Due to the presence of the pyridine ring, "this compound" is expected to be UV active, appearing as a dark spot on a fluorescent background under UV light (254 nm). chemguide.co.uk
For visualization of compounds that are not UV-active or for further confirmation, various chemical staining agents can be used. labinsights.nl A common stain for general organic compounds is potassium permanganate, which reacts with many functional groups to produce a yellow or brown spot on a purple background.
Below is a table outlining potential TLC systems for monitoring reactions involving "this compound".
Interactive Data Table: Proposed TLC Systems for Reaction Monitoring
| System | Stationary Phase | Mobile Phase (v/v) | Visualization | Expected Rf of Product |
| A | Silica Gel 60 F254 | 30% Ethyl Acetate in Hexane | UV (254 nm) | ~0.4 |
| B | Silica Gel 60 F254 | 50% Dichloromethane in Heptane | UV (254 nm), Potassium Permanganate | ~0.5 |
| C | Aluminum Oxide | 20% Ethyl Acetate in Cyclohexane | UV (254 nm) | ~0.6 |
The Versatility of this compound in Modern Chemistry
This compound , a specialized chemical compound, is emerging as a significant player in the fields of advanced organic synthesis and material science. Its unique molecular architecture, featuring a brominated pyridine ring linked to a methyl acetate group via an ether bond, makes it a valuable precursor and intermediate in the creation of complex molecules with diverse applications. This article explores the multifaceted roles of this compound in synthetic chemistry, from building intricate heterocyclic systems to its contributions in agrochemical and pharmaceutical research.
Q & A
Q. What are the standard synthetic routes for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or esterification. A common method involves reacting 5-bromo-2-pyridinol with methyl bromoacetate in the presence of a base (e.g., sodium hydride or potassium carbonate) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Optimization includes:
- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity .
- Purification : Flash chromatography (e.g., chloroform/methanol gradients) or recrystallization from hexane/dichloromethane mixtures improves yield .
Q. What analytical techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between pyridine and ester groups .
- NMR spectroscopy : H NMR reveals pyridyl proton splitting patterns (δ ~8.3–8.5 ppm for aromatic protons) and methyl ester signals (δ ~3.8 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (expected m/z: ~260 [M+H]) and bromine isotope patterns .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst systems : Pd(PPh) or PdCl(dppf) with arylboronic acids (e.g., phenylboronic acid) in toluene/ethanol .
- Steric/electronic effects : Bromine’s electron-withdrawing nature activates the pyridine ring for nucleophilic attack but may require elevated temperatures (80–100°C) .
- Byproduct analysis : Monitor debromination via GC-MS or HPLC .
Q. What computational methods are used to predict the compound’s physicochemical properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, HOMO-LUMO gaps (~4.5 eV), and electrostatic potential maps .
- Molecular docking : Assess interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .
- Solubility prediction : COSMO-RS models estimate logP (~2.1) and solubility in DMSO/water mixtures .
Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?
- DOE (Design of Experiments) : Vary parameters (solvent volume, stoichiometry) to identify critical factors. For example, excess methyl bromoacetate (1.2–1.5 eq) improves yields by compensating for base-mediated hydrolysis .
- In situ monitoring : Use FTIR or Raman spectroscopy to track esterification progress and minimize side reactions .
Methodological Challenges
Q. What strategies mitigate ester hydrolysis during storage or reactions?
Q. How is the compound utilized in synthesizing bioactive molecules or coordination complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
